4-[(3-Tert-butyl-1,2,4-oxadiazol-5-yl)methoxy]phenol
Overview
Description
“4-[(3-Tert-butyl-1,2,4-oxadiazol-5-yl)methoxy]phenol” is a compound that contains a 1,2,4-oxadiazole heterocyclic ring . This five-membered ring has received considerable attention due to its unique bioisosteric properties and a wide spectrum of biological activities . It is a perfect framework for novel drug development .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazole-based compounds has gained momentum due to their versatility in drug discovery . The synthesis often involves the use of readily available starting materials and a one-pot synthesis approach . This procedure typically yields good to excellent results (61–93%), and it also features a simple purification protocol .
Molecular Structure Analysis
Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms . Depending on the position of nitrogen atoms, oxadiazoles may occur in the form of four different isomers: 1,2,3-oxadiazole, 1,2,4-oxadiazole, 1,2,5-oxadiazole, and 1,3,4-oxadiazole . Among these isomers, the greatest interest is involved with 1,3,4-oxadiazoles .
Chemical Reactions Analysis
The chemical reactions involving 1,2,4-oxadiazole-based compounds are diverse. For instance, tert-butylamidoxime can be activated by PTSA–ZnCl2, resulting in the formation of a Lewis acid–ammonia complex as a leaving group, giving rise to the formation of the nitrile oxide .
Scientific Research Applications
Anti-Infective Agents
1,2,4-oxadiazoles have been synthesized as anti-infective agents with activities against a range of pathogens. They exhibit anti-bacterial , anti-viral , and anti-leishmanial properties. The compound could potentially be explored for its efficacy in treating infectious diseases, particularly those caused by drug-resistant strains .
Drug Discovery and Design
The unique bioisosteric properties of 1,2,4-oxadiazoles make them an excellent framework for novel drug development. The compound could be a candidate for creating new drugs, especially considering the doubled interest in 1,2,4-oxadiazoles’ biological applications over the past fifteen years .
Molecular Weight Control in Polymer Science
Related to 4-tert-butylphenol, this compound could be used in polymer science to control molecular weight. As a monofunctional agent, it can act as a chain stopper or endcapper, limiting chain growth and thus influencing the properties of the polymer .
Synthetic Methods Advancement
The synthesis of 1,2,4-oxadiazoles, including the compound , can benefit from advanced synthetic methods such as Microwave-Induced Synthesis (MWI). This approach offers advantages like short reaction times, high yields, and simple purification processes .
Future Directions
properties
IUPAC Name |
4-[(3-tert-butyl-1,2,4-oxadiazol-5-yl)methoxy]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-13(2,3)12-14-11(18-15-12)8-17-10-6-4-9(16)5-7-10/h4-7,16H,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLFWILXGZKLVJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NOC(=N1)COC2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3-Tert-butyl-1,2,4-oxadiazol-5-yl)methoxy]phenol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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